Azaspiracid 4

Description

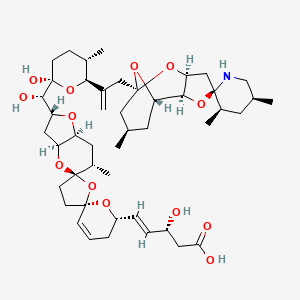

Azaspiracid-4 (AZA4) is a hydroxylated analogue of the azaspiracid (AZA) toxin group, first identified in shellfish during structural investigations of AZA metabolites . It is characterized by a hydroxyl group at position C3 and the absence of a methyl group at C22, distinguishing it from other AZA variants like AZA1 (original toxin) and AZA3 (22-demethyl variant) . AZA4 is part of a larger family of lipophilic polyether toxins produced by dinoflagellates Azadinium and Amphidoma spp., which accumulate in filter-feeding shellfish and cause azaspiracid shellfish poisoning (AZP) in humans, marked by gastrointestinal and neurological symptoms .

Properties

InChI |

InChI=1S/C46H69NO13/c1-25-17-35-40-37(23-44(58-40)29(5)16-26(2)24-47-44)56-43(21-25,55-35)22-28(4)39-27(3)11-13-45(52,59-39)41(51)36-20-34-33(53-36)18-30(6)46(57-34)15-14-42(60-46)12-7-8-32(54-42)10-9-31(48)19-38(49)50/h7,9-10,12,25-27,29-37,39-41,47-48,51-52H,4,8,11,13-24H2,1-3,5-6H3,(H,49,50)/b10-9+/t25-,26+,27+,29-,30+,31+,32+,33+,34+,35+,36-,37+,39+,40+,41+,42+,43-,44-,45-,46-/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUSRBSEMRJGT-JOAUMJRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(=C)CC23CC(CC(O2)C4C(O3)CC5(O4)C(CC(CN5)C)C)C)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CC(CC(=O)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@](O[C@@H]1C(=C)C[C@]23C[C@@H](C[C@H](O2)[C@H]4[C@@H](O3)C[C@@]5(O4)[C@@H](C[C@@H](CN5)C)C)C)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/[C@@H](CC(=O)O)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880024 | |

| Record name | Azaspiracid 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344422-49-7 | |

| Record name | Azaspiracid 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azaspiracid analogs, including azaspiracid 4, typically involves complex multi-step procedures. One approach involves the preparation of isotopically labeled azaspiracids using isotopic exchange methods under acidic conditions . This method allows for the incorporation of isotopic labels at specific positions within the molecule, which can be useful for analytical purposes .

Industrial Production Methods: Most research focuses on the isolation and purification of azaspiracids from natural sources, such as contaminated shellfish .

Chemical Reactions Analysis

Types of Reactions: Azaspiracid 4 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are often studied to understand the stability and reactivity of the compound under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized analogs, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Toxicological Research

AZA4 has been extensively studied for its toxicological properties. Research indicates that it exhibits various toxic effects on both human cells and aquatic organisms.

- Human Cell Toxicity : AZA4 has been shown to be toxic to multiple human cell lines, causing morphological changes and altering gene expression patterns. Notably, it can reduce cholesterol levels in cells, which may contribute to its overall toxicity .

- Effects on Aquatic Life : In fish, AZA4 disrupts embryonic development, indicating potential ecological impacts on marine life. This raises concerns about the health of marine ecosystems and the safety of seafood consumption .

Detection and Analytical Methods

The detection of AZA4 in seafood is crucial for monitoring public health risks associated with shellfish consumption.

- Analytical Techniques : Various methods have been developed for the extraction and quantification of AZA4 in shellfish tissues. These include:

- Biotransformation Studies : Research has indicated that certain shellfish can metabolize AZA4 into less toxic forms, which is significant for understanding the risks associated with human consumption .

Public Health Implications

The presence of AZA4 in shellfish highlights important public health concerns.

- Human Intoxication Cases : Since its identification in the mid-1990s, AZA4 has been linked to several outbreaks of poisoning in Europe, emphasizing the need for effective monitoring programs .

- Regulatory Frameworks : Regulatory agencies are increasingly focusing on establishing safe consumption levels for azaspiracids, including AZA4, to protect public health. Continuous research is needed to refine these guidelines based on emerging data regarding toxicity and biotransformation .

Case Studies

Several case studies illustrate the impact of AZA4 on public health:

- European Outbreaks : A notable outbreak in Ireland involved multiple cases of AZP linked to contaminated mussels. The investigation revealed high levels of AZA4 in affected shellfish, leading to increased regulatory scrutiny and public health advisories .

- Toxicity Assessment Studies : Laboratory studies assessing the effects of AZA4 on various cell types have provided insights into its mechanisms of action, contributing to a better understanding of how this toxin affects human health .

Mechanism of Action

The mechanism of action of azaspiracid 4 involves its interaction with ion channels and other cellular targets . While the exact molecular targets are not fully understood, evidence suggests that azaspiracids can affect ion channel activity, leading to disruptions in cellular homeostasis . This can result in various toxic effects, including gastrointestinal symptoms and potential long-term health impacts .

Comparison with Similar Compounds

Comparison with Similar Azaspiracid Compounds

Structural Differences

AZA4 belongs to the hydroxylated AZA subgroup, differing from other analogues through specific functional group modifications:

- AZA1 : The parent compound, isolated from Irish mussels, lacks hydroxylation and retains methyl groups at C8 and C22 .

- AZA2 : Features an additional methyl group at C8 but retains the C22 methyl group .

- AZA4 : Combines 22-demethylation (like AZA3) with hydroxylation at C3 .

- AZA5 : Hydroxylated at C23 and 22-demethylated .

These structural variations influence physicochemical properties such as polarity and solubility, affecting toxin bioavailability and interaction with biological targets.

Toxicity Profiles

- AZA1 : The most studied, with demonstrated neurotoxicity via hERG potassium channel inhibition and mitochondrial disruption .

- AZA2 : Cardiotoxic in rats, inducing arrhythmias through hERG channel blockade .

- AZA4: Limited direct toxicity data, but hydroxylation may alter membrane permeability or metabolic stability. Synergistic effects with glutaric acid (a co-occurring compound in contaminated shellfish) enhance neurotoxicity by targeting mitochondria and cell morphology .

Occurrence and Detection

- Geographic Distribution: AZA1–AZA3 are prevalent in Irish waters, while AZA4 has been detected in Norway, France, and Spain . AZA4 is often a metabolic product of AZA3 decarboxylation in shellfish .

- Analytical Methods: LC-MS/MS: Standard for regulated AZAs (AZA1–3) but requires certified reference materials for AZA4 quantification . High-Resolution Mass Spectrometry (e.g., UHPLC-LTQ-Orbitrap-MS): Effective for non-targeted screening of hydroxylated analogues like AZA4 .

Regulatory Status

- The EU regulates total AZAs (as AZA1 equivalents) at ≤160 µg/kg in shellfish . AZA4 is included in this group but lacks individual regulatory limits due to insufficient toxicity data .

Data Tables

Table 1: Structural Comparison of Key Azaspiracids

| Compound | Methylation (C8) | Methylation (C22) | Hydroxylation |

|---|---|---|---|

| AZA1 | Yes | Yes | No |

| AZA2 | Yes | Yes | No |

| AZA3 | No | No | No |

| AZA4 | No | No | C3 |

| AZA5 | No | No | C23 |

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying Azaspiracid-4 in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution instruments (e.g., Q-TOF or Orbitrap) is the gold standard. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate toxins from shellfish tissues .

- Ion selection : Monitoring the parent ion [M+H]⁺ at m/z 842.5 and characteristic fragment ions (e.g., m/z 672.4, 542.3) for structural confirmation .

- Quantitation : Use isotopically labeled internal standards (e.g., ²H₅-Azaspiracid-1) to correct for matrix effects .

- Data Reference : Recovery rates for spiked mussel tissues range from 85–110% at 5–20 μg/g concentrations, validated via interlaboratory studies .

Q. How does Azaspiracid-4 differ structurally from other azaspiracid analogs, and what implications does this have for toxicity studies?

- Methodological Answer : Azaspiracid-4 lacks the 22,23-dihydroxy group present in Azaspiracid-1, altering its polarity and interaction with cellular targets. Structural elucidation relies on:

- High-resolution NMR : Compare δ¹³C chemical shifts of C-21 (Azaspiracid-4: ~72 ppm vs. Azaspiracid-1: ~68 ppm) .

- MSⁿ fragmentation : Observe unique neutral losses (e.g., 60 Da for decarboxylation) to distinguish metabolites .

- Toxicity Implication : Reduced hydroxyl groups may decrease binding affinity to protein phosphatases, but in vivo studies show comparable multi-organ damage in murine models .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in Azaspiracid-4’s metabolic pathways across species?

- Methodological Answer :

- Comparative metabolomics : Use LC-Orbitrap-MS to profile metabolites in Mytilus edulis (blue mussel) vs. Chlamys farreri (scallop) after controlled exposure to Azadinium spinosum .

- Isotopic tracing : Feed ¹³C-labeled Azaspiracid-4 to track decarboxylation and hydroxylation pathways .

- Statistical validation : Apply multivariate analysis (PCA/PLS-DA) to differentiate species-specific biotransformation patterns .

Q. How can researchers design robust in vitro models to study Azaspiracid-4’s mechanism of action without relying solely on animal trials?

- Methodological Answer :

- Cell line selection : Use human intestinal epithelial (Caco-2) and hepatocyte (HepG2) lines to mimic gastrointestinal absorption and hepatic metabolism .

- Dose-response calibration : Apply sub-cytotoxic concentrations (0.1–10 nM) to avoid membrane disruption artifacts .

- Endpoint assays : Measure caspase-3 activation (apoptosis) and ROS production via fluorometric kits, correlating with transcriptomic data (RNA-seq) .

Q. What are the critical considerations for validating Azaspiracid-4 detection methods in human clinical samples (e.g., blood)?

- Methodological Answer :

- Matrix complexity : Dilute blood samples 1:10 with acetonitrile to precipitate proteins and reduce ion suppression .

- Limit of detection (LOD) : Achieve ≤ 0.05 ng/mL sensitivity using micro-LC coupled to Q-Trap systems .

- Ethical compliance : Follow protocols for low-volume sampling (≤ 2 mL) approved by institutional review boards .

- Data Gap : Current methods lack harmonization; interlaboratory studies report 20–30% variability in recovery rates .

Method Development & Data Analysis

Q. How should researchers optimize SPE protocols for Azaspiracid-4 extraction from lipid-rich shellfish tissues?

- Methodological Answer :

- Cartridge conditioning : Use methanol followed by 0.1% formic acid to enhance retention of polar analogs .

- Elution optimization : Test dichloromethane:isopropanol (80:20) to recover >95% of Azaspiracid-4 while excluding phospholipids .

- Quality control : Spike samples with deuterated analogs pre-extraction to monitor recovery in real time .

Q. What bioinformatics tools are suitable for analyzing large-scale MS datasets to identify novel Azaspiracid-4 metabolites?

- Methodological Answer :

- Software : Use MZmine 3.0 for peak alignment and GNPS for spectral networking .

- Annotation criteria : Match MS² spectra to public libraries (e.g., MassBank) with Δm/z ≤ 5 ppm and cosine similarity ≥ 0.7 .

- Validation : Confirm putative metabolites via synthetic standards or NMR .

Ethical & Reporting Standards

Q. How should researchers address discrepancies in Azaspiracid-4 toxicity data between academic studies and regulatory guidelines?

- Methodological Answer :

- Data transparency : Publish raw LC-MS/MS files in repositories like Metabolights .

- Dose normalization : Report toxin concentrations as μg/kg shellfish meat (wet weight) to align with EU Regulation 15/2011 .

- Conflict resolution : Conduct meta-analyses using PRISMA guidelines to identify methodological biases (e.g., extraction efficiency variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.